[(1R,2R)-2-Phenoxycyclopentyl]urea
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Overview
Description
Urea derivatives are a class of organic compounds that contain a carbonyl group attached to two amine groups . They are widely used in medicinal chemistry due to their diverse biological activities . The (1R,2R)-2-Phenoxycyclopentyl moiety suggests that this compound may have chiral properties, which could be important in its interactions with biological systems .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of (1R,2R)-1,2-diaminocyclohexane with various organic isocyanates . This reaction typically results in the formation of a urea derivative .Molecular Structure Analysis
The molecular structure of “[(1R,2R)-2-Phenoxycyclopentyl]urea” would likely be influenced by the presence of the phenoxycyclopentyl group and the urea moiety. The (1R,2R) designation indicates that the compound has a specific stereochemistry, which could influence its physical properties and interactions with other molecules .Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions. For example, they can act as ligands in metal-catalyzed reactions . The specific reactions that “this compound” can participate in would depend on its exact structure and the conditions under which it is used .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point could be affected by the presence of the phenoxycyclopentyl group and the urea moiety .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(1R,2R)-2-phenoxycyclopentyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-12(15)14-10-7-4-8-11(10)16-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H3,13,14,15)/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGFIHJVJJUQOR-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC=C2)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=CC=CC=C2)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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